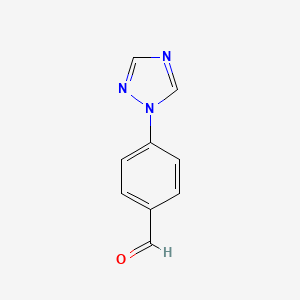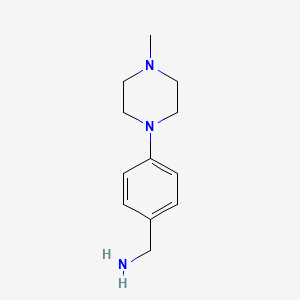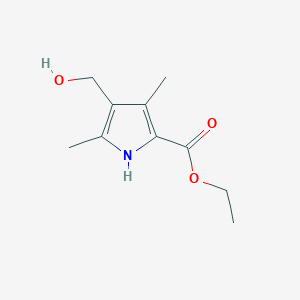
4-苯基-1,2,3-噻二唑-5-羧酸乙酯
描述
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, also known as EPTC, is an organic compound with the chemical formula C10H9N2O2S. It is a colorless liquid with a melting point of 36-37 °C and a boiling point of 253 °C. EPTC is an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in various chemical reactions.
科学研究应用
医药应用
四唑及其衍生物,包括4-苯基-1,2,3-噻二唑-5-羧酸乙酯,在医药应用中起着非常重要的作用 . 由于其广泛而有效的活性,它们被用于合成各种药物 .
四唑衍生物的合成
4-苯基-1,2,3-噻二唑-5-羧酸乙酯可用于合成四唑衍生物。这些衍生物可以通过环保方式获得,例如使用水作为溶剂,温和的条件,无毒,易于提取,易于安装,成本低廉等。 收率良好至优异 .
抗菌剂
1,3,4-噻二唑部分,是4-苯基-1,2,3-噻二唑-5-羧酸乙酯的一部分,具有多种生物活性,包括抗菌活性 . 这使其成为开发新型抗菌药物的潜在候选者。
神经保护和抗神经炎症剂
三唑-嘧啶杂化物,可以使用4-苯基-1,2,3-噻二唑-5-羧酸乙酯合成,显示出有希望的神经保护和抗炎特性 . 它们有可能被开发为神经保护和抗神经炎症剂。
作用机制
Target of Action
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their broad spectrum of biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One study mentions that a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
Thiazole derivatives are known to have a broad spectrum of pharmacological activities .
生化分析
Biochemical Properties
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by modulating signaling pathways that control cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, affecting their activity. It may inhibit enzyme function by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often noted, where a specific dosage level is required to achieve the desired therapeutic outcome without inducing toxicity .
Metabolic Pathways
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis of macromolecules, and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus may enhance its ability to modulate gene expression, while its presence in the cytoplasm may affect metabolic processes .
Subcellular Localization
The subcellular localization of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria could influence cellular energy production, while presence in the endoplasmic reticulum may affect protein synthesis and folding. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58756-26-6 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)




![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)



